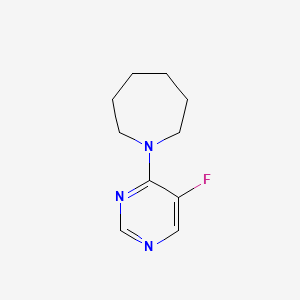

1-(5-Fluoropyrimidin-4-yl)azepane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

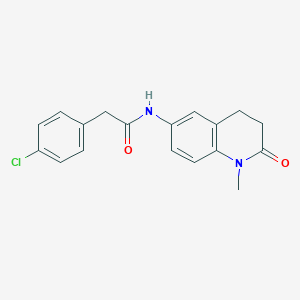

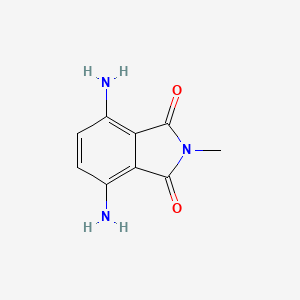

“1-(5-Fluoropyrimidin-4-yl)azepane” is a compound that contains a seven-membered azepane ring attached to a fluoropyrimidine. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . The presence of the fluorine atom and the azepane ring could potentially give this compound unique properties, but specific details would require further study.

Molecular Structure Analysis

The molecular structure of “1-(5-Fluoropyrimidin-4-yl)azepane” would consist of a seven-membered azepane ring attached to a fluoropyrimidine. The exact structure would depend on the specific locations of the bonds and the spatial arrangement of the atoms .Chemical Reactions Analysis

Again, without specific studies or literature on this compound, it’s difficult to provide a detailed analysis of its chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity . Without specific information on “1-(5-Fluoropyrimidin-4-yl)azepane”, it’s difficult to provide these details.Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of 1-(5-Fluoropyrimidin-4-yl)azepane, focusing on six unique fields:

Pharmaceutical Development

1-(5-Fluoropyrimidin-4-yl)azepane is a valuable scaffold in the development of pharmaceutical compounds. Its unique structure allows for the creation of various derivatives with potential therapeutic properties. Researchers have explored its use in synthesizing novel drugs targeting a range of diseases, including cancer, diabetes, and neurological disorders .

Anticancer Agents

The compound has shown promise in the development of anticancer agents. Its ability to interfere with DNA synthesis and repair mechanisms makes it a potential candidate for cancer treatment. Studies have demonstrated its efficacy in inhibiting the growth of cancer cells, particularly in breast and lung cancers .

Antiviral Research

1-(5-Fluoropyrimidin-4-yl)azepane has been investigated for its antiviral properties. Its structural features enable it to inhibit viral replication, making it a potential candidate for treating viral infections such as influenza and hepatitis. Researchers are exploring its effectiveness against emerging viral threats .

Neuroprotective Agents

The compound’s ability to cross the blood-brain barrier and its neuroprotective properties have made it a subject of interest in neurodegenerative disease research. It has been studied for its potential to protect neurons from oxidative stress and inflammation, which are key factors in diseases like Alzheimer’s and Parkinson’s .

Synthetic Chemistry

In synthetic chemistry, 1-(5-Fluoropyrimidin-4-yl)azepane serves as a versatile building block for the synthesis of complex molecules. Its unique reactivity allows for the creation of diverse chemical structures, facilitating the development of new materials and compounds with various applications .

Biological Probes

The compound is used as a biological probe to study cellular processes and molecular interactions. Its ability to bind to specific biomolecules makes it a useful tool in biochemical research, helping scientists understand the mechanisms of action of various biological pathways .

Mécanisme D'action

Target of Action

It is known that fluoropyrimidines, a class of drugs to which this compound belongs, are commonly used as anticancer drugs . They exert their antitumor effects through several mechanisms, including inhibition of RNA synthesis and function, inhibition of thymidylate synthase activity, and incorporation into DNA, leading to DNA strand breaks .

Mode of Action

Fluoropyrimidines, such as 5-fluorouracil (5-fu), are transformed into active metabolites within the cell that inhibit thymidylate synthase, a key enzyme in dna synthesis . This inhibition leads to a decrease in the production of thymidine monophosphate, a necessary component for DNA replication and repair .

Biochemical Pathways

Fluoropyrimidines are known to affect the thymidylate synthase pathway, leading to a decrease in dna synthesis and repair . This disruption can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

It is known that orally-administered 5-fu, a related fluoropyrimidine, has erratic and unpredictable plasma levels with extensive interpatient and intrapatient variability . The variability in plasma levels results primarily from extensive first pass metabolism of 5-FU in the gut wall and the liver coupled with variable and schedule-dependent clearance .

Result of Action

Fluoropyrimidines are known to cause dna damage and disrupt rna synthesis and function, leading to cell death . This is particularly effective in rapidly dividing cells, such as cancer cells .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(5-fluoropyrimidin-4-yl)azepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN3/c11-9-7-12-8-13-10(9)14-5-3-1-2-4-6-14/h7-8H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSPPCUOOTZYRCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=NC=NC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-ethyl-7-(morpholine-4-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2481819.png)

![1,3-Dimethyl-7-(2-methylpropyl)-5-(2-oxopropylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2481821.png)

![2-phenyl-7-(4-propionylpiperazine-1-carbonyl)-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2481826.png)

![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B2481829.png)

![(2E,NZ)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2481831.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide](/img/structure/B2481832.png)

![3-[(4-ethylphenyl)sulfonyl]-N-(2-thienylmethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2481835.png)